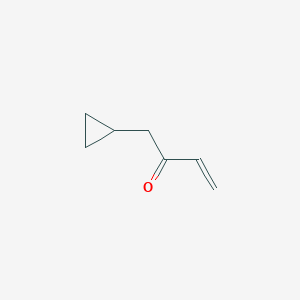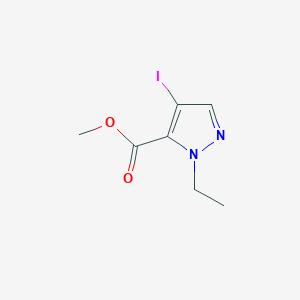![molecular formula C8H17NO B3377818 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol CAS No. 1354392-55-4](/img/structure/B3377818.png)
2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol
Overview
Description
2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol is a chemical compound with a piperidine ring structure. . The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds.
Preparation Methods
The synthesis of 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol can be achieved through several synthetic routes. One common method involves the reduction of piperidinones, which can be obtained through intramolecular cyclization reactions . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions. Industrial production methods may involve the use of metal-catalyzed hydrogenation reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the piperidine ring, often using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity.
Common reagents used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: In industrial research, it is used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may modulate neurotransmitter release by interacting with presynaptic receptors, thereby influencing synaptic transmission . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol can be compared with other piperidine derivatives, such as:
2,2,6,6-Tetramethylpiperidine: Known for its use in deprotonation reactions and formation of lithium complexes.
Piperidine, 2-methyl-6-tridecyl-, (2R-trans)-: Utilized in various synthetic applications due to its unique structural properties.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2R,6R)-6-methylpiperidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLWHOXXDDCNY-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride](/img/structure/B3377815.png)






